molecular formula C20H18Cl5NO4 B077812 Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate CAS No. 13673-53-5

Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate

Cat. No. B077812
CAS RN: 13673-53-5
M. Wt: 513.6 g/mol
InChI Key: PPNLLOVLDBYAFE-BTDLBPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate (PCI) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas of study. PCI is a derivative of isoleucine, an essential amino acid, and is synthesized using a specific method.

Mechanism Of Action

Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate works by selectively targeting cancer cells and inhibiting their growth. It does this by blocking the activity of enzymes that are involved in the synthesis of DNA, which is essential for cell division. This results in the death of cancer cells, while leaving healthy cells unharmed.

Biochemical And Physiological Effects

Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate has been found to have minimal toxicity and is well-tolerated in animal models. Studies have shown that it has a high bioavailability and is rapidly absorbed into the bloodstream. Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate has also been found to have a long half-life, which makes it suitable for sustained drug delivery.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate in lab experiments is its high specificity for cancer cells. This makes it an ideal candidate for targeted drug delivery. However, the synthesis method of Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate is complex and requires specialized equipment and expertise. This can make it challenging to produce large quantities of the compound for research purposes.

Future Directions

There are several future directions for research on Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate. One area of interest is in the development of new prodrugs based on the structure of Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate. These prodrugs could be designed to target other types of cancer cells or to deliver other types of drugs. Another area of interest is in the use of Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate as a tool for studying the mechanisms of cancer cell growth and division. Finally, there is potential for the use of Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate in combination with other drugs or therapies to enhance their efficacy and reduce their toxicity.
Conclusion:
In conclusion, Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas of study. Its synthesis method is complex but has been optimized over the years to increase the yield and purity of the compound. Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate has been found to have minimal toxicity and is well-tolerated in animal models. Its high specificity for cancer cells makes it an ideal candidate for targeted drug delivery. There are several future directions for research on Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate, including the development of new prodrugs and the use of Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate in combination with other drugs or therapies.

Synthesis Methods

Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate is synthesized using a multi-step process that involves the protection of the amino and carboxyl groups of isoleucine, followed by the addition of the perchlorophenyl group. The final step involves the removal of the protective groups, resulting in the formation of Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate. The synthesis method of Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate has been optimized over the years to increase the yield and purity of the compound.

Scientific Research Applications

Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate has been found to have potential applications in various areas of scientific research. One of the main areas of interest is in the field of drug delivery. Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate has been used as a prodrug, where it is converted into the active drug molecule after administration. This approach has been found to increase the efficacy and specificity of drugs, while reducing their toxicity.

properties

CAS RN

13673-53-5

Product Name

Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate

Molecular Formula

C20H18Cl5NO4

Molecular Weight

513.6 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) (2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C20H18Cl5NO4/c1-3-10(2)17(26-20(28)29-9-11-7-5-4-6-8-11)19(27)30-18-15(24)13(22)12(21)14(23)16(18)25/h4-8,10,17H,3,9H2,1-2H3,(H,26,28)/t10-,17-/m0/s1

InChI Key

PPNLLOVLDBYAFE-BTDLBPIBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2

SMILES

CCC(C)C(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CCC(C)C(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2

Other CAS RN

13673-53-5

synonyms

perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate

Origin of Product

United States

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